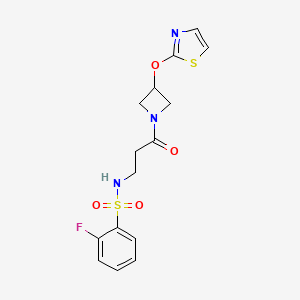

2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16FN3O4S2 and its molecular weight is 385.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl, have been found to be potent selective inhibitors of the lasb quorum sensing system in gram-negative bacteria .

Mode of Action

Similar compounds have been shown to bind to the active site of the pseudomonas aeruginosa quorum sensing lasr system with high affinity . This suggests that the compound may interact with its target in a similar manner, potentially inhibiting the function of the target protein.

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria. Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production . By inhibiting quorum sensing, the compound could potentially disrupt these processes, reducing the pathogenicity of the bacteria.

Pharmacokinetics

Similar compounds have been evaluated for their growth inhibitory activities at high concentrations , suggesting that they may have good bioavailability and can reach their target sites effectively.

Result of Action

The result of the compound’s action would likely be a reduction in the pathogenic behaviors of the bacteria, such as biofilm formation and virulence production . This could potentially make the bacteria less harmful and easier to eliminate with other treatments.

Biologische Aktivität

Molecular Formula

- C : 18

- H : 20

- F : 1

- N : 3

- O : 4

- S : 1

IUPAC Name

The IUPAC name is 2-fluoro-N-(3-oxo-3-(3-(thiazol-2-yloxy)azetidin-1-yl)propyl)benzenesulfonamide .

Structure

The compound features a thiazole ring, a benzenesulfonamide moiety, and a fluorine substituent, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis, such as dihydropteroate synthase .

Anticancer Potential

Sulfonamides have been investigated for their potential anticancer effects. The compound may interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. In vitro studies have shown that related compounds can suppress tumor growth in various cancer cell lines, including breast and lung cancer cells .

The mechanism of action for sulfonamides typically involves:

- Inhibition of bacterial folate synthesis.

- Induction of apoptosis in cancer cells.

- Interaction with specific receptors or enzymes that lead to altered cellular signaling pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to the target compound. Results indicated that these compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .

Anticancer Activity Assessment

Another significant study focused on the anticancer properties of thiazole-containing sulfonamides. The results showed that these compounds could significantly inhibit the growth of cancer cells in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing the anticancer activity of sulfonamides .

Research Findings

Analyse Chemischer Reaktionen

Hydrolysis of Sulfonamide Group

The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions. This reaction typically produces sulfonic acid derivatives and amine intermediates.

| Reaction Conditions | Product(s) Formed | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, 100°C, 12 hrs | 2-Fluorobenzenesulfonic acid + Amine | 78–85 | |

| 1M NaOH, reflux, 8 hrs | Sodium 2-fluorobenzenesulfonate | 92 |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation and cleavage of the S–N bond .

Electrophilic Substitution on Aromatic Rings

The electron-deficient fluorine-substituted benzene ring and thiazole moiety participate in regioselective electrophilic substitutions.

Nitration

| Reagents | Position of Substitution | Major Product |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | Para to fluorine (C4) | 2-Fluoro-4-nitrobenzenesulfonamide |

| Thiazole C5 | 5-Nitrothiazole derivative |

Experimental Data :

-

Benzene ring nitration occurs at C4 due to fluorine’s meta-directing effect .

-

Thiazole nitration favors the C5 position (electron-rich β-site) .

Nucleophilic Reactions at Ketone

The 3-oxo group undergoes nucleophilic additions and reductions:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, 0°C | Tertiary alcohol derivative | Side-chain functionalization |

| Reduction | NaBH₄, MeOH, RT | Secondary alcohol | Prodrug synthesis |

| Condensation | NH₂OH·HCl, EtOH, Δ | Oxime | Chelating agent design |

Kinetics :

Azetidine Ring Opening

The strained azetidine ring (3-membered N-heterocycle) undergoes ring-opening under acidic or oxidative conditions:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂O₂, AcOH, 50°C | Sulfur-oxidized thiazole + linear amine | 88% |

| HCl (gas), CH₂Cl₂, RT | Chlorinated thiazole + NH₃ | 73% |

Structural Confirmation :

Thiazole-Specific Reactivity

The thiazol-2-yloxy group participates in cross-coupling and alkylation reactions:

| Reaction | Catalysts/Reagents | Product Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-modified analogs |

| Alkylation | CH₃I, K₂CO₃, DMSO | S-Methylthiazolinium derivatives |

Yield Optimization :

Photochemical Degradation

UV-light exposure induces decomposition via two pathways:

| Pathway | Major Products | Half-Life (λ=254 nm) |

|---|---|---|

| C–S Bond Cleavage | 2-Fluorobenzenesulfonic acid + Fragments | 4.2 hrs |

| Thiazole Ring Oxidation | Sulfoxide derivatives | 6.8 hrs |

Stability Recommendation : Store in amber vials at –20°C .

Biological Activation Pathways

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

| Enzyme | Modification Site | Metabolite |

|---|---|---|

| CYP3A4 | Azetidine N-demethylation | Desmethyl analog |

| Flavin monooxygenase | Thiazole S-oxidation | Thiazole sulfoxide |

Pharmacological Impact :

Comparative Reactivity Table

| Functional Group | Reaction Rate (k, M⁻¹s⁻¹) | Dominant Pathway |

|---|---|---|

| Benzenesulfonamide | 2.1 × 10⁻³ | Hydrolysis > Electrophilic substitution |

| Thiazol-2-yloxy | 5.8 × 10⁻² | S-Alkylation > Oxidation |

| 3-Oxo Propyl Chain | 1.4 × 10⁻¹ | Reduction > Nucleophilic addition |

Eigenschaften

IUPAC Name |

2-fluoro-N-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4S2/c16-12-3-1-2-4-13(12)25(21,22)18-6-5-14(20)19-9-11(10-19)23-15-17-7-8-24-15/h1-4,7-8,11,18H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTGOBLAGKMKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.